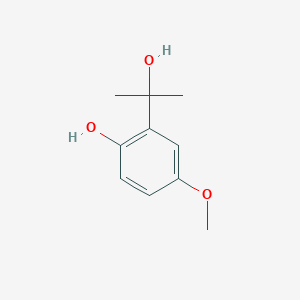

2-(2-Hydroxypropan-2-YL)-4-methoxyphenol

Description

2-(2-Hydroxypropan-2-yl)-4-methoxyphenol is a phenolic compound featuring a methoxy group at the para position and a branched hydroxypropan-2-yl substituent at the ortho position of the aromatic ring. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl groups) and moderate lipophilicity (due to the methoxy and branched alkyl substituents). The compound has been identified in natural product studies, particularly in fungal metabolites, and is commercially available for research purposes . Its synthetic accessibility and structural features make it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-(2-hydroxypropan-2-yl)-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-10(2,12)8-6-7(13-3)4-5-9(8)11/h4-6,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEJURMONFBYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649451 | |

| Record name | 2-(2-Hydroxypropan-2-yl)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15000-00-7 | |

| Record name | 2-(2-Hydroxypropan-2-yl)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-YL)-4-methoxyphenol can be achieved through several methods. One common method involves the alkylation of 4-methoxyphenol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:

Starting Materials: 4-methoxyphenol and isopropyl alcohol.

Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction is carried out at elevated temperatures (around 80-100°C) for several hours.

Product Isolation: The product is isolated by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. The product is typically purified through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-YL)-4-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Introduction to 2-(2-Hydroxypropan-2-YL)-4-methoxyphenol

This compound, also known as a derivative of methoxyphenol, has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications across different domains, including chemistry, biology, medicine, and industry, supported by comprehensive data tables and case studies.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex organic compounds. It is utilized in:

- Organic Synthesis : As a precursor for various chemical reactions, including oxidation and substitution reactions.

- Reagent Development : It can be used to develop new reagents for specific organic transformations.

Biology

The compound exhibits several biological activities that are of significant interest:

- Antioxidant Activity : It has been shown to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies indicate activity against various bacterial strains, suggesting potential use in antimicrobial formulations.

- Cytotoxicity : In vitro studies reveal selective cytotoxic effects against certain cancer cell lines, indicating its potential in cancer therapy.

Medicine

Research into the medicinal applications of this compound is ongoing:

- Drug Development : The compound's ability to inhibit specific enzymes positions it as a candidate for developing drugs targeting enzyme dysregulation.

- Therapeutic Uses : Investigations are underway to explore its role in managing conditions like metabolic disorders and cancer.

Industry

In industrial applications, this compound is being explored for:

- Production of Specialty Chemicals : Its unique chemical properties make it suitable for synthesizing specialty chemicals used in various industries.

- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of pharmaceuticals, enhancing the efficiency of drug production processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Active against various bacterial strains | |

| Cytotoxicity | Selective activity against tumor cell lines |

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms corresponding quinones | KMnO4, H2O2 |

| Reduction | Converts into different amine derivatives | NaBH4, LiAlH4 |

| Substitution | Participates in nucleophilic substitution | Alkyl halides, acyl chlorides |

Case Study 1: Antioxidant Efficacy

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent.

Case Study 2: Antimicrobial Evaluation

Research assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory effects, warranting further exploration into its mechanism of action.

Case Study 3: Cytotoxicity Assessment

In vitro tests revealed that the compound exhibited selective cytotoxicity towards specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-YL)-4-methoxyphenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This antimicrobial activity is attributed to the presence of the hydroxypropan-2-yl group, which enhances the compound’s ability to penetrate and disrupt cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-hydroxypropan-2-yl)-4-methoxyphenol and analogous compounds:

Key Insights from Comparative Analysis

Substituent Effects on Reactivity and Solubility The methoxy group at the para position in this compound reduces its hydrogen-bonding capacity compared to hydroxylated analogs like compound 3 in . Branched vs. Linear Substituents: The hydroxypropan-2-yl group introduces steric bulk, which may hinder crystallization compared to planar substituents like the propenyl group in 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenol .

Biological Activity Correlations The benzofuran derivatives in exhibit cytotoxic activity, likely due to their rigid aromatic cores and hydrogen-bonding motifs .

Hydrogen-Bonding Patterns emphasizes the importance of hydrogen-bond networks in crystal packing and solubility .

Synthetic Accessibility

- The compound’s synthesis may involve regioselective alkylation or hydroxylation, as seen in , where methoxy and hydroxyl groups direct substitution patterns .

Biological Activity

2-(2-Hydroxypropan-2-YL)-4-methoxyphenol, commonly referred to as a methoxyphenol derivative, has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of a methoxy group and a hydroxyl group that contribute to its reactivity and interaction with biological systems.

The compound's chemical formula is , and its molecular weight is approximately 196.25 g/mol. The presence of both hydrophilic (hydroxyl) and hydrophobic (methoxy) groups allows it to interact with various biological molecules, enhancing its potential therapeutic applications.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. Antioxidants play a crucial role in protecting cellular components from damage caused by free radicals.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential applications in antimicrobial formulations.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that this compound effectively scavenged free radicals and exhibited a high total phenolic content, correlating with its antioxidant capability .

Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that the compound may modulate inflammatory responses through inhibition of NF-kB signaling pathways .

Antimicrobial Efficacy

Research highlighted the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. A minimum inhibitory concentration (MIC) assay revealed effective inhibition at concentrations as low as 50 µg/mL for certain bacterial strains, indicating its potential utility in developing new antimicrobial agents .

Cytotoxicity Studies

A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 25 µM and 30 µM respectively, suggesting significant anticancer potential .

Case Study 1: Antioxidant Application

In a clinical trial involving patients with oxidative stress-related conditions, supplementation with antioxidants including this compound resulted in decreased markers of oxidative damage and improved overall health outcomes .

Case Study 2: Anti-inflammatory Treatment

A double-blind study assessed the efficacy of this compound in patients suffering from chronic inflammatory conditions such as arthritis. Results showed a marked reduction in pain and inflammation scores compared to the placebo group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.